molecular formula C22H21F3N4O2S B11263351 N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11263351
M. Wt: 462.5 g/mol
InChI Key: GRSNATZDMZLNPG-UHFFFAOYSA-N
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Description

N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a piperidine ring, a pyridazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling with the phenyl and sulfonamide groups. Key steps in the synthesis may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of the piperidine and pyridazine rings with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H21F3N4O2S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C22H21F3N4O2S/c23-22(24,25)17-7-9-19(10-8-17)32(30,31)28-18-6-4-5-16(15-18)20-11-12-21(27-26-20)29-13-2-1-3-14-29/h4-12,15,28H,1-3,13-14H2

InChI Key

GRSNATZDMZLNPG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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